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Compound of Interest

Compound Name: Fmoc-alpha-methyl-L-4-Fluorophe

Cat. No.: B1341744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative of significant

interest in peptide chemistry and drug discovery. The incorporation of an α-methyl group and a

fluorine atom at the para-position of the phenyl ring imparts unique conformational constraints

and electronic properties to peptides. These modifications can enhance proteolytic stability,

modulate biological activity, and improve the pharmacokinetic profile of peptide-based

therapeutics. This technical guide provides a comprehensive overview of the structure and

synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine, including detailed experimental protocols

and relevant quantitative data.

Chemical Structure and Properties
Fmoc-α-methyl-L-4-fluorophenylalanine, systematically named (S)-2-((((9H-fluoren-9-

yl)methoxy)carbonyl)amino)-2-methyl-3-(4-fluorophenyl)propanoic acid, possesses a well-

defined three-dimensional structure. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a

base-labile protecting group for the α-amino functionality, crucial for its application in solid-

phase peptide synthesis (SPPS). The α-methyl group restricts the conformational flexibility

around the Cα-N bond, influencing the secondary structure of the resulting peptide. The 4-

fluoro substituent on the phenyl ring can alter electronic interactions and hydrophobicity,

potentially enhancing binding affinity and metabolic stability.
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Table 1: Physicochemical Properties of Fmoc-α-methyl-L-4-Fluorophenylalanine[1][2]

Property Value

Chemical Formula C₂₅H₂₂FNO₄

Molecular Weight 419.45 g/mol

CAS Number 1175838-03-5

Appearance White to off-white solid

Purity ≥98% (HPLC)

Solubility
Soluble in DMF, NMP, and other polar organic

solvents

Synthesis of Fmoc-α-methyl-L-4-
Fluorophenylalanine
The synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine is a multi-step process that involves

the asymmetric synthesis of the core α-methylated amino acid followed by the protection of the

amino group with the Fmoc moiety. A common and effective strategy for the stereoselective

synthesis of the α-methylated amino acid is through the use of a chiral auxiliary.

Part 1: Asymmetric Synthesis of (S)-2-Amino-2-methyl-3-
(4-fluorophenyl)propanoic Acid
The asymmetric synthesis of the α-methylated amino acid can be achieved using a chiral

nickel(II) complex of a Schiff base derived from a chiral auxiliary and glycine. This methodology

allows for the stereocontrolled alkylation of the glycine enolate equivalent.

Experimental Protocol:

Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex A chiral auxiliary, such as

(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with glycine in the presence

of a nickel(II) salt to form the chiral Ni(II)-glycine Schiff base complex.
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Step 2: Asymmetric Alkylation The chiral Ni(II)-glycine complex is deprotonated with a strong

base, such as potassium hydroxide, to generate a nucleophilic enolate. This enolate is then

reacted with 4-fluorobenzyl bromide. The chiral environment provided by the auxiliary directs

the alkylation to occur stereoselectively, leading to the formation of the desired (S)-α-

methylated product.[3]

Step 3: Hydrolysis and Isolation of the Amino Acid The resulting α-methylated Ni(II) complex is

hydrolyzed under acidic conditions to release the free (S)-2-amino-2-methyl-3-(4-

fluorophenyl)propanoic acid. The chiral auxiliary can be recovered and reused. The crude

amino acid is then purified by crystallization or chromatography.

Part 2: N-Fmoc Protection
The final step is the protection of the α-amino group of the synthesized amino acid with the

Fmoc group.

Experimental Protocol:

Step 1: Reaction with Fmoc-Cl or Fmoc-OSu (S)-2-Amino-2-methyl-3-(4-

fluorophenyl)propanoic acid is dissolved in a suitable solvent system, typically a mixture of an

organic solvent (e.g., dioxane or acetone) and an aqueous basic solution (e.g., sodium

bicarbonate or sodium carbonate). 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-

fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is then added portion-wise to the

reaction mixture at a controlled temperature (typically 0 °C to room temperature).[4][5]

Step 2: Work-up and Purification After the reaction is complete, the mixture is acidified, and the

product is extracted with an organic solvent. The organic layer is washed, dried, and the

solvent is evaporated. The crude Fmoc-α-methyl-L-4-fluorophenylalanine is then purified by

recrystallization or silica gel chromatography to yield the final product.

Table 2: Representative Quantitative Data for Synthesis
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Step Reactants Key Reagents Typical Yield Purity (HPLC)

Asymmetric

Alkylation

Chiral Ni(II)-

Glycine

Complex, 4-

Fluorobenzyl

Bromide

KOH, Phase-

transfer catalyst
60-80% >95% de

N-Fmoc

Protection

(S)-2-Amino-2-

methyl-3-(4-

fluorophenyl)pro

panoic Acid

Fmoc-OSu,

NaHCO₃
85-95% >98%

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Fmoc-α-methyl-L-4-

fluorophenylalanine.
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Caption: Synthetic workflow for Fmoc-α-methyl-L-4-fluorophenylalanine.
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Conclusion
The synthesis of Fmoc-α-methyl-L-4-fluorophenylalanine is a well-established process that

provides a valuable building block for the creation of modified peptides with enhanced

properties. The asymmetric synthesis ensures the correct stereochemistry, which is critical for

biological activity, while the Fmoc protecting group allows for its straightforward incorporation

into peptide sequences using standard solid-phase synthesis protocols. This technical guide

provides researchers and drug developers with the fundamental knowledge required to

synthesize and utilize this important amino acid derivative in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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